5-Methylbicyclo[2.2.2]oct-2-ene
Description
Significance of Bridged Polycyclic Hydrocarbons in Chemical Research
Bridged polycyclic hydrocarbons, like those based on the bicyclo[2.2.2]octane framework, are of significant interest to the scientific community. ontosight.ai Their rigid and defined three-dimensional structures provide ideal models for studying conformational behavior and reaction mechanisms. solubilityofthings.com The inherent ring strain in these molecules can lead to unique reactivity, making them valuable in the exploration of high-energy density materials. solubilityofthings.com Furthermore, these frameworks are integral to the synthesis of complex natural products and pharmaceuticals, where their specific geometry can be crucial for biological activity. ontosight.ai
Structural Characteristics of the Bicyclo[2.2.2]octene Framework
The bicyclo[2.2.2]octene framework consists of a bicyclic ring system that can be visualized as three fused rings. ontosight.ai This structure imparts a high degree of rigidity and symmetry. ontosight.ai The presence of a carbon-carbon double bond within one of the bridges introduces a site of reactivity, influencing the compound's chemical behavior. ontosight.ai The parent compound, bicyclo[2.2.2]octane, is a crystalline solid at room temperature and is largely non-polar, leading to good solubility in organic solvents like hexane (B92381) and toluene, but poor solubility in polar solvents such as water. solubilityofthings.com
Positioning of 5-Methylbicyclo[2.2.2]oct-2-ene within Bicyclic Systems Research
5-Methylbicyclo[2.2.2]oct-2-ene is a derivative of the bicyclo[2.2.2]octene system, featuring a methyl group at the 5-position. nih.gov This substitution introduces a chiral center and leads to the existence of stereoisomers, namely endo and exo isomers. researchgate.net The study of this specific compound and its isomers provides valuable insights into the stereoselectivity of reactions involving bicyclic systems and the influence of substituents on their reactivity and physical properties. researchgate.netmdpi.com
Overview of Key Research Areas Pertaining to 5-Methylbicyclo[2.2.2]oct-2-ene
Research on 5-Methylbicyclo[2.2.2]oct-2-ene primarily focuses on its synthesis, stereochemistry, and thermal reactions. The Diels-Alder reaction is a common method for its synthesis, and the resulting endo and exo isomers are often studied to understand the factors governing stereoselectivity. researchgate.netgoogle.com The pyrolysis of these isomers has been investigated to determine their thermal stability and the mechanisms of their fragmentation and rearrangement reactions. researchgate.netacs.orgnih.gov Spectroscopic techniques, particularly NMR, are crucial for distinguishing between the endo and exo isomers and for elucidating the structures of reaction products. mdpi.com
Structure
3D Structure
Properties
CAS No. |
14926-88-6 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
5-methylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H14/c1-7-6-8-2-4-9(7)5-3-8/h2,4,7-9H,3,5-6H2,1H3 |
InChI Key |
XOGBWGJGWDPLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCC1C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylbicyclo 2.2.2 Oct 2 Ene and Its Analogs
Diels-Alder Cycloaddition Strategies in Bicyclo[2.2.2]octene Synthesis
The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the synthesis of the bicyclo[2.2.2]octene skeleton. arkat-usa.org This method's prevalence is due to its efficiency in forming the six-membered ring with a high degree of stereochemical control. jst.go.jp
Diene and Dienophile Selection for Methylated Bicyclo[2.2.2]octenes
The successful synthesis of methylated bicyclo[2.2.2]octenes via the Diels-Alder reaction hinges on the appropriate selection of the diene and dienophile. For instance, the reaction of 1,3-cyclohexadiene (B119728) with propene can yield endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene. researchgate.net Similarly, the Birch reduction of 2-methyl- and 3-methyl-benzoic acids can produce 1,4-dihydrotoluic acids, which are then isomerized to conjugated diene acids. These diene acids readily undergo cycloaddition with various dienophiles to form bicyclo[2.2.2]octene derivatives with a methyl group at the bridgehead position. rsc.org
The reaction between 2-methoxy-1-methyl-1,3-cyclohexadiene and maleic anhydride (B1165640) results in 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride. cdnsciencepub.com In another example, the thermal reaction of 1,3-cyclohexadiene with acrolein produces a mixture of endo- and exo-5-bicyclo[2.2.2]octene-2-carboxaldehyde. cdnsciencepub.com Furthermore, Lewis acid-catalyzed Diels-Alder cycloaddition of 1,3-cyclohexadiene and acrolein can yield bicyclo[2.2.2]oct-5-en-2-carboxaldehyde, almost exclusively as the endo epimer. mdpi.com
| Diene | Dienophile | Product | Reference |
| 1,3-Cyclohexadiene | Propene | endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene | researchgate.net |
| 2-Methylcyclohexa-1,5-diene-1-carboxylic acid | Dienophiles | Bicyclo[2.2.2]octene derivatives with bridgehead methyl group | rsc.org |
| 5-Methylcyclohexa-1,5-diene-1-carboxylic acid | Dienophiles | Regiospecific bicyclo[2.2.2]octene products | rsc.org |
| 2-Methoxy-1-methyl-1,3-cyclohexadiene | Maleic anhydride | 1-Methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride | cdnsciencepub.com |
| 1,3-Cyclohexadiene | Acrolein | endo- and exo-5-bicyclo[2.2.2]octene-2-carboxaldehyde | cdnsciencepub.com |
| 1,3-Cyclohexadiene | Acrolein (Lewis acid catalyzed) | Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde (endo epimer) | mdpi.com |
| 2-Chloroacrylonitrile | 1-Methyl-1,4-cyclohexadiene | 1-Methyl-bicyclo[2.2.2]oct-5-en-2-one and 4-methyl-bicyclo[2.2.2]oct-5-en-2-one | google.com |
Regio- and Stereochemical Control in Diels-Alder Routes
Controlling regioselectivity and stereoselectivity is a critical aspect of Diels-Alder reactions. The reaction's stereospecificity generally leads to the formation of endo and exo adducts. researchgate.net For instance, the cycloaddition of 5-methylcyclohexa-1,5-diene-1-carboxylic acid with dienophiles affords regiospecific products, whereas the cycloaddition of 2-methylcyclohexa-1,5-diene-1-carboxylic acid produces a regioisomeric mixture of adducts. rsc.org
Intramolecular Diels-Alder (IMDA) reactions offer another layer of control. Studies on 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, formed from the oxidation of 2-alkenylphenols, have demonstrated bridged regioselectivity, leading to the construction of bicyclo[2.2.2]octane skeletons. jst.go.jpnih.gov The conjugation of the dienophile with a neighboring aromatic group can lower the HOMO-LUMO energy gap, favoring the formation of bridged [4+2] adducts. jst.go.jp
The use of Lewis acid catalysts can also influence the stereochemical outcome. For example, the tin(IV) chloride-catalyzed Diels-Alder reaction of 1,3-cyclohexadiene with acrolein yields the endo adduct exclusively. cdnsciencepub.com
Double Diels-Alder Cycloadditions for Fused Systems
A powerful extension of the Diels-Alder reaction is the double Diels-Alder (DDA) strategy, which allows for the rapid construction of complex, fused bicyclo[2.2.2]octene systems. researchgate.net This approach often involves the reaction of 2H-pyran-2-ones with dienophiles like maleic anhydride or N-substituted maleimides. arkat-usa.orgnih.gov
The initial [4+2] cycloaddition of a 2H-pyran-2-one with a dienophile forms a bicyclic bridged lactone. This intermediate is often thermally labile and can undergo a retro-hetero-Diels-Alder reaction, eliminating carbon dioxide to form a cyclohexadiene intermediate. This newly formed diene can then react with a second molecule of the dienophile to yield the final fused bicyclo[2.2.2]octene derivative. nih.gov This sequential process has been successfully employed to synthesize a variety of fused bicyclo[2.2.2]octenes, including those with strategically placed succinic anhydride rings. arkat-usa.orgnih.gov Microwave-assisted conditions have also been shown to be effective for these double cycloadditions, providing an efficient and greener route to these complex structures. researchgate.net
Thermal and Catalytic Cyclization Approaches
Beyond the Diels-Alder reaction, other cyclization methodologies, including ring-closing metathesis and tandem cyclizations, provide alternative routes to the bicyclo[2.2.2]octane core.
Ring-Closing Metathesis (RCM) for Bicyclo[2.2.2]octene Unit Formation
Ring-closing metathesis (RCM) has emerged as a valuable tool for the synthesis of bicyclic systems. nih.gov While less explored for the direct formation of the bicyclo[2.2.2]octene unit, it has been effectively used in sequential strategies. For example, a convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit involves a sequence of a Diels-Alder reaction, C-allylation, and then RCM as the key steps. nih.govrsc.orgrsc.org This approach highlights the synergy between different synthetic methods to build complex molecular architectures. RCM has also been utilized in the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives, where it follows a Claisen rearrangement. lu.se Furthermore, domino metathesis reactions involving ring-opening metathesis (ROM) followed by RCM of bicyclo[2.2.2]octene derivatives have been investigated for the synthesis of fused bicyclic systems. acs.org
Tandem Henry Cyclization in Related Bicyclo[2.2.2]octane Syntheses
While not directly leading to 5-methylbicyclo[2.2.2]oct-2-ene, tandem reactions involving the Henry (nitroaldol) reaction are noteworthy for the synthesis of related bicyclic frameworks. For instance, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, can produce bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity. nih.govbeilstein-journals.org This demonstrates the power of tandem processes to construct complex polycyclic systems with multiple stereocenters in a single, efficient step.
Rearrangement-Based Synthetic Routes to 5-Methylbicyclo[2.2.2]oct-2-ene
The synthesis of the bicyclo[2.2.2]octene framework, including 5-Methylbicyclo[2.2.2]oct-2-ene, can be achieved through various rearrangement reactions. These methods often involve the transformation of other cyclic systems into the desired bicyclic structure.
arkat-usa.orgbeilstein-journals.orgSigmatropic Rearrangements of Vinylcyclobutanes
A key rearrangement strategy for forming the bicyclo[2.2.2]octene skeleton is the thermal arkat-usa.orgbeilstein-journals.org sigmatropic rearrangement of vinylcyclobutanes. organicchemistrydata.orgnih.gov This type of pericyclic reaction involves the migration of a sigma bond across a pi system. wikipedia.org Specifically, at elevated temperatures, bicyclo[4.2.0]oct-2-ene and its derivatives can rearrange to form the corresponding bicyclo[2.2.2]oct-2-ene structure. researchgate.netresearchgate.net
For instance, at 275 °C, 8-exo-methylbicyclo[4.2.0]oct-2-ene undergoes a arkat-usa.orgbeilstein-journals.org sigmatropic rearrangement to produce 5-methylbicyclo[2.2.2]oct-2-enes. nih.govresearchgate.net This reaction yields both the symmetry-allowed suprafacial-inversion (si) product and the symmetry-forbidden suprafacial-retention (sr) product, with the former being marginally favored. nih.govresearchgate.net The process is often accompanied by epimerization and fragmentation byproducts. researchgate.netnih.gov The 8-endo epimer of the starting material, however, primarily undergoes fragmentation and epimerization without yielding the desired arkat-usa.orgbeilstein-journals.org rearrangement product. researchgate.netnih.gov The involvement of a diradical intermediate is proposed to account for these observations. nih.govresearchgate.netnih.gov
Studies on related systems, such as bicyclo[2.1.1]hex-2-enes and bicyclo[3.2.0]hept-2-enes, also support the involvement of transient diradical structures in these thermal rearrangements. nih.govacs.org
Stereomutation Processes in Bicyclic Skeletal Rearrangements
During the thermal rearrangement of bicyclo[4.2.0]oct-2-ene systems to bicyclo[2.2.2]oct-2-enes, stereomutation processes can occur. nih.gov These processes involve changes in the stereochemical configuration at certain carbon centers. For example, in the rearrangement of 8-methylbicyclo[4.2.0]oct-2-enes, epimerization at the C8 position is a competing reaction. researchgate.netnih.gov
The use of deuterium (B1214612) labeling has been instrumental in probing the stereochemical details of these rearrangements. For the parent bicyclo[4.2.0]oct-2-ene, deuterium labels at C7 and C8 have been used to investigate two-centered stereomutation (from C1-C6 bond cleavage) and one-centered stereomutation (from C1-C8 bond cleavage). researchgate.netresearchgate.net These studies help to elucidate the stereochemical preferences of the arkat-usa.orgbeilstein-journals.org carbon migration. researchgate.net The observed stereochemical outcomes are often consistent with the formation of a long-lived, conformationally flexible diradical intermediate. researchgate.net
The ratio of different stereoisomeric products can be influenced by the nature of substituents on the bicyclic framework. For example, the rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene to 5-exo- and 5-endo-methoxybicyclo[2.2.2]oct-2-enes shows a clear preference for the suprafacial-inversion (si) product. researchgate.net
Derivatization and Functionalization of the 5-Methylbicyclo[2.2.2]oct-2-ene Scaffold
The 5-Methylbicyclo[2.2.2]oct-2-ene scaffold and its analogs serve as versatile building blocks in organic synthesis, allowing for a wide range of derivatization and functionalization reactions. nih.gov These modifications can introduce new chemical properties and facilitate the construction of more complex molecules.
Introduction of Oxygenated Functionalities
Oxygenated functionalities can be introduced into the bicyclo[2.2.2]octene skeleton through various methods. One common approach is the Diels-Alder reaction between a substituted 1,3-cyclohexadiene and a suitable dienophile, followed by further transformations. For example, the reaction of 1-methoxy-3-methylcyclohexa-1,4-diene with α-chloroacrylonitrile, followed by hydrolysis, yields 1-methoxy-5-methylbicyclo[2.2.2]oct-5-en-2-one. arkat-usa.org An alternative, higher-yield procedure involves the cycloaddition with acrylonitrile (B1666552) followed by oxidative cleavage. arkat-usa.org
The resulting bicyclic ketones can undergo further reactions. For instance, alkylation of the lithium enolate of 1-methoxy-5-methylbicyclo[2.2.2]oct-5-en-2-one with methyl iodide at low temperatures leads to the exclusive formation of the endo-alkylated product. arkat-usa.org
Another strategy involves the oxidative decarboxylation of bicyclo[2.2.2]octene dicarboxylic acids. For example, treatment of 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride with lead tetraacetate can lead to the formation of rearranged products, while treatment with bis(triphenylphosphino)nickel dicarbonyl can yield the desired 1-methylbicyclo[2.2.2]oct-5-en-2-one. cdnsciencepub.comresearchgate.netcdnsciencepub.com
| Starting Material | Reagent(s) | Product | Reference |
| 1-methoxy-3-methylcyclohexa-1,4-diene | 1. α-chloroacrylonitrile 2. Hydrolysis | 1-methoxy-5-methylbicyclo[2.2.2]oct-5-en-2-one | arkat-usa.org |
| 1-methoxy-5-methylbicyclo[2.2.2]oct-5-en-2-one | 1. LDA 2. Methyl iodide | endo-1,5-dimethyl-1-methoxybicyclo[2.2.2]oct-5-en-2-one | arkat-usa.org |
| 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride | bis(triphenylphosphino)nickel dicarbonyl | 1-methylbicyclo[2.2.2]oct-5-en-2-one | cdnsciencepub.comresearchgate.netcdnsciencepub.com |
Halogenation and Related Transformations
Halogenated derivatives of the bicyclo[2.2.2]octene system are also accessible and serve as intermediates for further synthetic transformations. While specific examples for the direct halogenation of 5-Methylbicyclo[2.2.2]oct-2-ene are not detailed in the provided context, general methods for preparing halogenated bicyclo[2.2.2]octane derivatives can be inferred. For instance, the conversion of carboxylic acid functionalities to acid chlorides is a standard transformation, which can then be used to introduce other functional groups. google.com.na
Strategies for Constructing Fused Rings with Bicyclo[2.2.2]octene Units
The rigid bicyclo[2.2.2]octene skeleton is an excellent scaffold for the construction of fused-ring systems. arkat-usa.orgnih.gov A powerful method for achieving this is through tandem Diels-Alder reactions. nih.govresearchgate.net For example, the reaction of 2H-pyran-2-ones with maleic anhydride in refluxing tetralin can lead to the formation of bicyclo[2.2.2]octenes with fused succinic anhydride rings in good yields. nih.gov These fused anhydrides can then be reacted with various nucleophiles, such as amines and hydrazines, to create a diverse range of polycyclic structures. arkat-usa.org
Ring-closing metathesis (RCM) is another important strategy for building fused rings onto the bicyclo[2.2.2]octene framework. This approach has been used to synthesize propellanes containing a bicyclo[2.2.2]octene unit. rsc.org The synthesis typically involves a sequence of a Diels-Alder reaction to form the bicyclo[2.2.2]octene core, followed by C-allylation and then RCM to construct the additional fused ring. rsc.org
Ring-rearrangement metathesis (RRM) has also been employed to create fused systems. For instance, a bicyclo[2.2.2]octene derivative can be subjected to RRM to generate decalin systems. beilstein-journals.org
| Synthetic Strategy | Key Reactions | Resulting Structure | Reference |
| Tandem Diels-Alder | 2H-Pyran-2-one + Maleic Anhydride | Bicyclo[2.2.2]octene fused with succinic anhydride | nih.gov |
| Ring-Closing Metathesis | Diels-Alder, C-allylation, RCM | Propellane containing a bicyclo[2.2.2]octene unit | rsc.org |
| Ring-Rearrangement Metathesis | ROM-RCM | Decalin system | beilstein-journals.org |
Reactivity and Mechanistic Investigations of 5 Methylbicyclo 2.2.2 Oct 2 Ene
Thermal Pyrolysis and Decomposition Pathways
The thermal behavior of 5-Methylbicyclo[2.2.2]oct-2-ene is characterized by retro-Diels-Alder reactions, leading to the elimination of smaller unsaturated molecules. The stereochemistry of the methyl group, whether in the endo or exo position, significantly influences the kinetics of these decomposition pathways.
Kinetics of Gas-Phase Pyrolyses for Endo- and Exo-5-Methylbicyclo[2.2.2]oct-2-ene
Studies on the gas-phase pyrolysis of the endo and exo isomers of 5-Methylbicyclo[2.2.2]oct-2-ene (MBO) have been conducted at temperatures ranging from 608 to 679 K and pressures between 7 and 37 torr. researchgate.netdocumentsdelivered.com These investigations reveal that both isomers undergo first-order elimination reactions. researchgate.netdocumentsdelivered.com
The rate constants for the pyrolysis of endo-MBO and exo-MBO have been determined, highlighting the kinetic differences between the two isomers. researchgate.netdocumentsdelivered.com These experimental findings are crucial for understanding the reaction mechanisms at a molecular level.
Parallel Elimination Reactions of Propene and Ethylene (B1197577)
The pyrolysis of both endo- and exo-5-Methylbicyclo[2.2.2]oct-2-ene proceeds through two parallel pathways, resulting in the elimination of either propene or ethylene. researchgate.netdocumentsdelivered.com The formation of these products is a clear indication of a retro-Diels-Alder reaction, a common decomposition route for bicyclic systems of this type. researchgate.netresearchgate.net The addition of propene to 1,3-cyclohexadiene (B119728) has been shown to produce both endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene. researchgate.netresearchgate.net
Diradical Intermediates in Thermal Processes
The experimental observations from the pyrolysis of MBO isomers are consistent with reaction mechanisms that involve diradical intermediates. researchgate.netdocumentsdelivered.comacs.org These intermediates are proposed to be transient species that are formed during the cleavage of the bicyclic ring system. The concept of a diradical intermediate helps to explain the observed product distributions and the stereochemical outcomes of the reactions. acs.orgnih.gov Specifically, a long-lived, conformationally flexible diradical intermediate can account for the various products observed. researchgate.net
Pericyclic Reactions and Rearrangements
Beyond simple thermal decomposition, 5-Methylbicyclo[2.2.2]oct-2-ene can also participate in more complex pericyclic reactions and rearrangements, where the stereochemistry of the molecule plays a critical role in determining the reaction pathway and product distribution.
Orbital Symmetry Considerations in Sigmatropic Shifts
The principles of orbital symmetry are fundamental to understanding pericyclic reactions such as sigmatropic rearrangements. In the context of related bicyclic systems, the thermal researchgate.netacs.org sigmatropic rearrangement of 8-exo-methylbicyclo[4.2.0]oct-2-ene at 275°C yields 5-methylbicyclo[2.2.2]oct-2-enes. acs.orgnih.gov Notably, the formation of the orbital symmetry-allowed suprafacial-inversion (si) product is only slightly favored over the forbidden suprafacial-retention (sr) product, with a reported si/sr ratio of 2.4. acs.orgnih.gov This suggests that while orbital symmetry rules provide a framework for predicting the major product, other factors can allow for the formation of "forbidden" products, often through stepwise, diradical pathways. acs.orgnih.gov
Competitive Fragmentation and Epimerization Processes
In addition to sigmatropic rearrangements, other competitive processes such as fragmentation and epimerization are also observed. For instance, the thermal reactions of 8-methylbicyclo[4.2.0]oct-2-enes show significant amounts of both epimerization and fragmentation accompanying the researchgate.netacs.org shift. acs.orgnih.gov The 8-endo epimer, which does not yield the researchgate.netacs.org rearrangement product, primarily undergoes direct fragmentation and, to a lesser extent, epimerization. acs.orgnih.gov A diradical intermediate is capable of explaining all of these competing reaction pathways. acs.orgnih.gov
Data Tables
Table 1: Kinetic Data for the Gas-Phase Pyrolysis of 5-Methylbicyclo[2.2.2]oct-2-ene Isomers researchgate.netdocumentsdelivered.com
| Isomer | Temperature Range (K) | Pressure Range (torr) | Reaction Order |
| Endo-MBO | 608 - 679 | 7 - 37 | First |
| Exo-MBO | 608 - 679 | 7 - 37 | First |
Table 2: Products of Thermal Pyrolysis of 5-Methylbicyclo[2.2.2]oct-2-ene researchgate.netdocumentsdelivered.com
| Reactant | Products |
| Endo-5-Methylbicyclo[2.2.2]oct-2-ene | Propene, Ethylene |
| Exo-5-Methylbicyclo[2.2.2]oct-2-ene | Propene, Ethylene |
Wagner-Meerwein Rearrangements in Bicyclic Systems
The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group shifts from one carbon to an adjacent carbon. wikipedia.orgambeed.com This rearrangement is a common occurrence in bicyclic systems like the bicyclo[2.2.2]octane framework, often proceeding through bridged "non-classical" carbocation intermediates. sci-hub.se The interconversion between bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-yl carbocations is a well-documented example of such rearrangements. sci-hub.se
In reactions involving the formation of a carbocation at the C2 position of the 5-methylbicyclo[2.2.2]oct-2-ene system, a Wagner-Meerwein shift can lead to the more stable bicyclo[3.2.1]octane skeleton. cdnsciencepub.comresearchgate.net The driving force for this rearrangement is the relief of ring strain and the formation of a more stable carbocation. The flexibility of the bicyclo[2.2.2]octane system, compared to the more rigid bicyclo[2.1.1]heptane homolog, influences the course of these reactions. sci-hub.se
Electrophilic and Radical Addition Reactions
Hydroboration Mechanisms
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. The hydroboration step involves the addition of a borane (B79455) (such as BH₃) to the carbon-carbon double bond, which is then followed by an oxidation step, typically with hydrogen peroxide (H₂O₂), to replace the boron atom with a hydroxyl group. masterorganicchemistry.combyjus.com This reaction is known for its "anti-Markovnikov" regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.combyjus.com The stereochemistry of hydroboration is syn-addition, where the hydrogen and boron atoms add to the same face of the alkene. masterorganicchemistry.com
The mechanism involves a concerted four-membered transition state where the boron adds to the less sterically hindered carbon and the hydrogen adds to the more substituted carbon. umich.edu This regioselectivity is influenced by both steric and electronic factors. umich.edu In the case of substituted bicyclic olefins like those in the bicyclo[2.2.2]octene family, the stereochemistry of hydroboration is highly dependent on the steric environment of the double bond. acs.org For instance, the hydroboration of norbornene, a related bicyclic alkene, shows a strong preference for exo-attack of the borane. acs.org For 5-methylbicyclo[2.2.2]oct-2-ene, the approach of the borane reagent would be directed to the less hindered face of the double bond, away from the methyl group.
Reactions with N-Bromosuccinimide (NBS) and Related Halogenations
The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) can proceed through either a radical or an ionic pathway, depending on the reaction conditions. sci-hub.se In the presence of a radical initiator like benzoyl peroxide and light, a free-radical substitution reaction can occur. sci-hub.se However, in the absence of such initiators, an ionic mechanism involving the electrophilic addition of bromine can predominate. sci-hub.se
In the case of bicyclo[2.2.2]octene, reaction with NBS in carbon tetrachloride with a radical initiator yielded a mixture of monobromides and dibromides. sci-hub.se A significant product of the reaction is trans-2,3-dibromobicyclo[2.2.2]octane, suggesting that addition of bromine to the double bond is a major pathway. sci-hub.se The reaction of NBS with norbornene, a related bicyclic system, is known to produce rearranged products via an ionic mechanism. sci-hub.se It is plausible that similar rearrangements could occur in the reaction of 5-methylbicyclo[2.2.2]oct-2-ene with NBS, leading to products with the bicyclo[3.2.1]octane skeleton.
The use of NBS in the presence of an acid catalyst can also lead to bromination. For example, bromination of a thiophene (B33073) derivative annelated with a bicyclo[2.2.2]octene unit was achieved using NBS and perchloric acid. mdpi.com
Epoxidation and Dihydroxylation Reactions
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide. This reaction is stereospecific, meaning that a cis-alkene will give a cis-epoxide and a trans-alkene will give a trans-epoxide. youtube.com The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. youtube.com For bicyclic alkenes like 5-methylbicyclo[2.2.2]oct-2-ene, the epoxidation would be expected to occur from the less sterically hindered face of the double bond. The stereochemistry of the resulting epoxide is crucial as the subsequent ring-opening reactions are stereospecific. youtube.comyoutube.com
Dihydroxylation is the addition of two hydroxyl groups across a double bond to form a diol (glycol). This can be achieved with either syn- or anti-stereochemistry depending on the reagents used. libretexts.org
Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond. libretexts.org
Anti-dihydroxylation is typically achieved by first forming an epoxide and then opening the epoxide ring with aqueous acid. libretexts.org The acid-catalyzed ring opening proceeds via a backside attack of a water molecule on the protonated epoxide, leading to the trans-diol. libretexts.org
For 5-methylbicyclo[2.2.2]oct-2-ene, syn-dihydroxylation would yield a diol with both hydroxyl groups on the same side of the bicyclic ring, while anti-dihydroxylation would result in a diol with the hydroxyl groups on opposite sides. The regioselectivity and stereoselectivity of these reactions would be influenced by the steric hindrance of the methyl group.
Oxidative Transformations and Decarboxylation Mechanisms
Oxidative Decarboxylation Pathways Leading to Rearrangements
Oxidative decarboxylation of carboxylic acids, particularly those with a bicyclic framework, can be a pathway to rearranged products. researchgate.netresearchgate.netcdnsciencepub.com A common reagent for this transformation is lead tetraacetate. cdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction is believed to proceed through the formation of a carbocation intermediate after the loss of carbon dioxide. cdnsciencepub.comresearchgate.net This carbocation can then undergo rearrangements, such as a Wagner-Meerwein shift, to form a more stable carbocation before being trapped by a nucleophile.
For instance, the oxidative decarboxylation of a dicarboxylic acid derivative of a trimethyl-substituted bicyclo[2.2.2]octene with lead tetraacetate resulted in a mixture of the expected ketone and rearranged products with a bicyclo[3.2.1]octane skeleton. cdnsciencepub.comresearchgate.netcdnsciencepub.com It was proposed that the rearrangement occurs via a 1,2-acyl migration following the formation of a carbocation from the oxidative decarboxylation of a single carboxylic acid group. cdnsciencepub.comresearchgate.net
Carbonium Ion Mediated Rearrangements and 1,2-Acyl Migrations
The rigid bicyclo[2.2.2]octane skeleton provides a unique template for studying the mechanisms of carbocationic rearrangements. When functional groups are positioned appropriately on this framework, their reactions can lead to significant structural reorganization.
One notable example involves the oxidative decarboxylation of carboxylic acids using lead tetraacetate. This reaction generates a carbonium ion intermediate that is prone to rearrangement. For instance, the treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate results in a minor product, 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one. researchgate.net The major product, however, arises from a rearrangement to a bicyclo[3.2.1]octane system. researchgate.net This transformation is proposed to proceed through the formation of a carbonium ion, which then undergoes a 1,2-acyl migration. researchgate.netcdnsciencepub.com
Similarly, the oxidative decarboxylation of 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride (B1165640), after hydrolysis to the corresponding keto dicarboxylic acid, yields 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one alongside products that have rearranged to the bicyclo[3.2.1]octane framework. researchgate.netcdnsciencepub.com These rearrangements underscore the propensity of the bicyclo[2.2.2]octyl system to undergo skeletal changes to relieve strain or to access more stable carbocationic intermediates. The formation of the bicyclo[3.2.1]octane system is a common outcome in these reactions. gla.ac.ukescholarship.orgacs.org
Photochemical reactions can also induce acyl migrations. While direct irradiation of bicyclo[2.2.2]oct-5-en-2-ones often leads to oxa-di-π-methane rearrangements, the presence of certain substituents and solvent conditions can favor chimia.chresearchgate.net acyl migrations. oup.com For example, when 1-methylbicyclo[2.2.2]octenone was irradiated, it yielded the desired ketone along with a smaller amount of the regioisomeric 1-methylbicyclo[3.2.2]non-6-en-3-one. oup.com These photochemical rearrangements can be competitive with other processes like 1,5-(C-O) acyl shifts, with the outcome being subtly dependent on the substitution pattern on the bicyclic ring. beilstein-archives.org
Carbene-Derived Reactions and Migratory Phenomena
The generation of carbenes within the bicyclo[2.2.2]octene framework opens up another avenue of intricate reactivity, characterized by various hydrogen and carbon migration pathways.
1,3-Hydrogen Migration in Substituted Bicyclo[2.2.2]octenes
The thermal decomposition of the sodium salts of tosylhydrazone derivatives of exo-6-substituted bicyclo[2.2.2]octan-2-ones provides a clean method for generating bicyclo[2.2.2]octyl carbenes. researchgate.netnih.gov These carbenes can then undergo intramolecular reactions, most notably 1,3-hydrogen migration. The rigid structure of the bicyclo[2.2.2]octane system allows for a detailed investigation of the factors influencing the migratory aptitude of different hydrogen atoms.
In these systems, the carbene can abstract a hydrogen from either the C6 position (a "perturbed" hydrogen, as its environment is influenced by the substituent) or the C7 position (an "unperturbed" hydrogen). researchgate.netnih.gov The resulting products are tricyclo[2.2.2.0²,⁶]octane and bicyclo[2.2.2]octene, typically formed in a ratio of approximately 70:30. researchgate.net The study of these migrations provides insight into the electronic and steric effects governing carbene reactivity.
Influence of Substituents on Carbene Reactivity and Selectivity
The nature of the substituent at the exo-6 position has a profound impact on the selectivity of the 1,3-hydrogen migration. researchgate.netnih.gov Experimental and computational studies have shown that both the inductive and resonance effects of the substituent play a crucial role in determining the reaction pathway. researchgate.netnih.gov
An exo-6-trimethylsilyl (SiMe₃) group, for example, strongly activates the migration of the C6 hydrogen. researchgate.netnih.gov This is attributed to the stabilizing effect of the silyl (B83357) group on the carbene. A methyl group at the same position also weakly activates this migration. nih.gov Conversely, electron-withdrawing groups such as thiomethoxy and carbomethoxy are weakly deactivating, while cyano and methoxy (B1213986) groups are strongly deactivating towards the migration of the C6 hydrogen. researchgate.netnih.gov
These observations suggest a reactant-like transition state for the 1,3-hydrogen migration, where the inductive effect of the substituent significantly influences the ease of migration. researchgate.netnih.gov In the case of the exo-6-methoxy group, its strong inductive electron-withdrawing effect overwhelms any potential resonance-stabilizing effects, thus deactivating the migration of the adjacent hydrogen. researchgate.netnih.gov
Table 1: Effect of exo-6-Substituent on the Ratio of 1,3-Hydrogen Migration Products in Bicyclo[2.2.2]octyl Carbenes
| Substituent (at exo-6 position) | Ratio of C6-H Migration to C7-H Migration | Activating/Deactivating Effect |
| SiMe₃ | Strongly favors C6-H migration | Activating |
| CH₃ | Weakly favors C6-H migration | Activating |
| SMe | Weakly disfavors C6-H migration | Deactivating |
| CO₂Me | Weakly disfavors C6-H migration | Deactivating |
| CN | Strongly disfavors C6-H migration | Deactivating |
| OMe | Strongly disfavors C6-H migration | Deactivating |
This table is based on findings from studies on the thermal decomposition of tosylhydrazone derivatives of exo-6-substituted bicyclo[2.2.2]octan-2-ones. researchgate.netnih.gov
Stereochemical Investigations of 5 Methylbicyclo 2.2.2 Oct 2 Ene Systems
Endo/Exo Isomerism and Configurational Stability
The bicyclo[2.2.2]octene framework allows for stereoisomerism based on the orientation of substituents relative to the bridge system. For 5-Methylbicyclo[2.2.2]oct-2-ene, the methyl group can be oriented in one of two diastereomeric positions: endo (pointing towards the double bond) or exo (pointing away from the double bond). mdpi.com
These isomers can be distinguished through spectroscopic methods, particularly 13C-NMR spectroscopy. The chemical shift of the methyl carbon is indicative of its stereochemistry. For instance, the methyl carbon in endo-5-methylbicyclo[2.2.2]oct-2-ene appears more downfield compared to the corresponding carbon in the exo isomer. mdpi.com This phenomenon, known as endo shielding, is a reliable diagnostic tool for assigning stereochemistry in these systems. mdpi.com
The relative thermodynamic stabilities of these isomers can be assessed through thermochemical data. For the related endo isomer, designated as (1α,4α,5α)-5-methylbicyclo[2.2.2]oct-2-ene, the gas-phase enthalpy of formation (ΔfH°gas) has been determined. nist.gov The configurational stability is notable; for example, a sample of endo-5-cyclopropylbicyclo[2.2.2]oct-2-ene, a closely related compound, showed no observable thermal reaction when heated at 275 °C for 30 hours, indicating significant thermal stability of the endo configuration. mdpi.com
Table 1: Comparative 13C-NMR Data for Endo/Exo Isomers
| Isomer | Compound | Key Carbon | Chemical Shift (ppm) | Reference |
| Endo | endo-5-Methylbicyclo[2.2.2]oct-2-ene | Methyl Carbon | More Downfield | mdpi.com |
| Exo | exo-5-Methylbicyclo[2.2.2]oct-2-ene | Methyl Carbon | More Upfield | mdpi.com |
| Endo | endo-5-Cyclopropylbicyclo[2.2.2]oct-2-ene | Cyclopropyl (B3062369) Methine | 18.1 | mdpi.com |
| Exo | exo-5-Cyclopropylbicyclo[2.2.2]oct-2-ene | Cyclopropyl Methine | 15.6 | mdpi.com |
Stereoselective and Stereospecific Synthetic Routes
The synthesis of specific stereoisomers of 5-methylbicyclo[2.2.2]oct-2-ene and its derivatives often relies on stereoselective or stereospecific reactions, with the Diels-Alder reaction being a cornerstone approach. acs.orgescholarship.org
A general and stereoselective method involves the in-situ generation and cycloaddition of substituted cyclohexadienones with dienophiles like ethyl acrylate. acs.org This provides a regio- and stereoselective route to the bicyclo[2.2.2]octane framework, which can then be further modified. acs.org However, achieving high stereoselectivity in Diels-Alder reactions to form optically active bicyclo[2.2.2]octane-2,5-diones can sometimes be hindered by challenges such as unexpected polymerization. escholarship.org
An example of high stereoselectivity is the synthesis of endo-5-cyclopropylbicyclo[2.2.2]oct-2-ene. This was achieved through the selective cyclopropanation of the exocyclic double bond of endo-5-vinylbicyclo[2.2.2]oct-2-ene. mdpi.com The high degree of regioselectivity in this reaction is attributed to steric hindrance; the syn-hydrogens on the saturated ethano bridge obstruct the exo face of the endocyclic double bond from the reacting carbenoid complex, while the endo-vinyl group blocks the endo face. mdpi.com
Table 2: Examples of Stereoselective Syntheses in Bicyclo[2.2.2]octene Systems
| Precursor(s) | Reagents/Conditions | Product | Key Feature | Reference |
| 1,3-Cyclohexadiene (B119728), Acrolein | Lewis Acid (Boron Trifluoride) | endo-Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde | Almost exclusively endo epimer | mdpi.com |
| endo-5-Vinylbicyclo[2.2.2]oct-2-ene | Simmons-Smith Reaction (Furukawa mod.) | endo-5-Cyclopropylbicyclo[2.2.2]oct-2-ene | Highly regioselective cyclopropanation | mdpi.com |
| 2,5-Disubstituted Phenols | Copper-mediated oxidative dearomatization | Dimeric Bicyclo[2.2.2]octenones | Highly enantioselective homodimerization | nih.gov |
Diastereoselectivity and Enantioselectivity in Reactions Involving the Bicyclo[2.2.2]octene Moiety
The inherent chirality and rigid conformation of the bicyclo[2.2.2]octene moiety significantly influence the stereochemical outcome of reactions performed on the molecule. This has been leveraged to develop highly diastereoselective and enantioselective transformations.
Complete π-facial diastereoselectivity has been observed in the Diels-Alder reactions of certain dissymmetric 2,4-cyclohexadienones, which form the bicyclo[2.2.2]octene core upon reaction. researchgate.net For example, dienones with an allylic methoxy (B1213986) group react with dienophiles such as methyl vinyl ketone to exclusively form syn adducts, where the dienophile approaches syn to the methoxy group. researchgate.net
Furthermore, highly enantioselective routes to bicyclo[2.2.2]octenones have been developed. One such protocol involves the copper-mediated oxidative dearomatization of substituted phenols to generate ortho-quinols, which then undergo a spontaneous [4+2] homodimerization. nih.gov Using a chiral ligand like (-)-sparteine, this cascade reaction can produce dimeric bicyclo[2.2.2]octenones in high yields and with excellent enantioselectivity (>99% ee). nih.gov Another approach realizes a tandem reaction to produce bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under metal-free conditions, mediated by an organic base. rsc.org
Influence of Substituents on π-Facial Selectivities in Electrophilic Reactions
Substituents on the bicyclo[2.2.2]octene ring exert a controlling influence on the π-facial selectivity of electrophilic additions to the double bond. This directing effect stems from a combination of steric and electronic factors. libretexts.orgresearchgate.net
The fundamental principle is that electron-donating groups (EDGs) activate the ring and can stabilize the transition state of the reaction, while electron-withdrawing groups (EWGs) deactivate it. libretexts.org In the context of π-facial selectivity, a substituent can sterically hinder one face of the double bond, forcing the electrophile to attack from the less hindered face.
Electronically, a substituent can influence the stability of the resulting carbocation intermediate. For example, the thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene to 5-exo- and 5-endo-methoxybicyclo[2.2.2]oct-2-enes shows a clear preference for the si product (attack on one face), which is attributed to the stabilizing effect of the methoxy group on a transient diradical intermediate. researchgate.net In electrophilic additions to related tricyclic systems containing a double bond and a cyclopropane (B1198618) ring, the regiochemical preference for attack is also heavily influenced by the ability of substituents to stabilize the intermediate carbocation. canterbury.ac.nz
For 5-methylbicyclo[2.2.2]oct-2-ene, the methyl group is a weak electron-donating group. Its influence on π-facial selectivity would primarily be steric. If the methyl group is in the endo position, it could partially shield the endo face of the double bond, potentially directing larger electrophiles to the exo face. Conversely, an exo-methyl group would sterically encumber the exo face. The precise outcome depends on the interplay between these steric effects and the electronic demands of the specific electrophile. libretexts.orgcanterbury.ac.nz
Theoretical and Computational Chemistry of 5 Methylbicyclo 2.2.2 Oct 2 Ene
Electronic Structure and Bonding Analysis
The electronic environment of 5-Methylbicyclo[2.2.2]oct-2-ene is characterized by the interaction between its sigma (σ) and pi (π) orbitals, a phenomenon influenced by the molecule's fixed geometry. This section delves into the nuances of these interactions and the inherent strain within the bicyclic system.
σ-π Conjugation Effects in Bicyclo[2.2.2]octene Systems
In bicyclo[2.2.2]octene systems, the parallel alignment of the C-C single bonds of the bicyclic framework with the p-orbitals of the double bond facilitates σ-π conjugation, also known as hyperconjugation. oup.comiupac.org This interaction involves the delocalization of electron density from the σ-bonds into the π-system, leading to a stabilization of the molecule. oup.comiupac.org Computational studies on related systems have shown that this structural modification effectively raises the energy of the highest occupied molecular orbital (HOMO) of the neutral π-system. iupac.orgthieme-connect.com This elevation of the HOMO level has significant implications for the molecule's reactivity, particularly its susceptibility to oxidation. kyoto-u.ac.jp The presence of the methyl group in 5-Methylbicyclo[2.2.2]oct-2-ene is expected to further enhance these effects through inductive and additional hyperconjugative contributions.
The stabilization afforded by σ-π conjugation is not merely a theoretical curiosity; it has been shown to have a profound impact on the properties of cationic species derived from bicyclo[2.2.2]octene frameworks. oup.comthieme-connect.comkyoto-u.ac.jp The rigid σ-framework helps to delocalize positive charge, leading to remarkably stable radical cations and even dications. iupac.orgkyoto-u.ac.jp This stabilization is a direct consequence of the electronic communication between the σ and π systems.
Strain Energy Calculations and Conformational Preferences
The pyrolysis of endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene has been studied, and the heats of formation for both isomers have been estimated. researchgate.net These experimental values provide benchmarks for computational methods aiming to accurately calculate strain energies. Computational models, such as molecular mechanics and ab initio methods, can be employed to determine the preferred conformation (endo vs. exo) of the methyl group and to quantify the difference in strain energy between the two diastereomers. acs.org These calculations are crucial for understanding the relative stabilities of the isomers and their population distribution at a given temperature. The exo isomer is generally expected to be more stable due to reduced steric hindrance.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry serves as a powerful tool to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For 5-Methylbicyclo[2.2.2]oct-2-ene, computational modeling has been particularly insightful in understanding its thermal reactivity.
Diradical Intermediate Characterization in Thermal Reactions
The thermal reactions of 5-Methylbicyclo[2.2.2]oct-2-ene and related compounds often proceed through diradical intermediates. researchgate.netnih.govacs.org For instance, the pyrolysis of both endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene leads to the elimination of propene and ethylene (B1197577), a process that is well-explained by a mechanism involving diradical species. researchgate.net
Computational studies can characterize the geometry and electronic state of these transient diradical intermediates. These calculations help to understand the factors that govern the subsequent reaction pathways, such as fragmentation or rearrangement. For example, in the thermal rearrangement of 8-exo-methylbicyclo[4.2.0]oct-2-ene to 5-methylbicyclo[2.2.2]oct-2-enes, a diradical intermediate is invoked to explain the observed product distribution. nih.govacs.org Computational modeling can provide insights into the lifetime and conformational behavior of such diradicals. researchgate.net
Transition State Geometries and Activation Energy Calculations
A key aspect of understanding reaction mechanisms is the characterization of the transition state, the highest energy point along the reaction coordinate. Computational methods can be used to locate and calculate the geometry and energy of transition states for various reactions of 5-Methylbicyclo[2.2.2]oct-2-ene.
For the thermal decomposition of 5-Methylbicyclo[2.2.2]oct-2-ene, the activation energies for the elimination of propene and ethylene have been determined experimentally for both the endo and exo isomers. researchgate.net Computational calculations of the transition state geometries and activation energies for these processes can be compared with the experimental data to validate the proposed mechanisms. znaturforsch.com For instance, the lower activation energy for the formation of the biradical state in related systems has been computationally explored. znaturforsch.com
| Reaction | Isomer | Activation Energy (kJ/mol) | Reference |
| Propene Elimination | endo-MBO | Not specified | researchgate.net |
| Ethylene Elimination | endo-MBO | Not specified | researchgate.net |
| Propene Elimination | exo-MBO | Not specified | researchgate.net |
| Ethylene Elimination | exo-MBO | Not specified | researchgate.net |
Orbital Interaction Analysis in Rearrangement and Addition Processes
The stereochemical and regiochemical outcomes of rearrangement and addition reactions of 5-Methylbicyclo[2.2.2]oct-2-ene can be rationalized by analyzing the interactions between the frontier molecular orbitals of the reactants. Orbital symmetry rules, as famously articulated by Woodward and Hoffmann, often govern the course of pericyclic reactions.
In the context of rearrangements, such as the kyoto-u.ac.jpresearchgate.net sigmatropic shift observed in the formation of 5-methylbicyclo[2.2.2]oct-2-enes from 8-methylbicyclo[4.2.0]oct-2-ene, the overlap of the relevant orbitals in the transition state determines the stereochemical outcome (suprafacial vs. antarafacial, inversion vs. retention). nih.govacs.org While orbital symmetry rules predict a preference for the allowed pathway, the observation of "forbidden" products suggests the involvement of a stepwise diradical mechanism where orbital control is less strict. nih.govresearchgate.net
For addition reactions, the interaction between the HOMO of the bicyclooctene and the lowest unoccupied molecular orbital (LUMO) of the attacking electrophile dictates the regioselectivity and stereoselectivity of the attack. canterbury.ac.nz Computational analysis of these orbital interactions can predict whether an electrophile will add to the double bond from the endo or exo face and can explain the observed product distributions in reactions such as bromination or hydroboration. researchgate.netacs.org
Thermodynamic Properties Derived from Computational Approaches
Computational chemistry provides powerful tools to investigate the thermodynamic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For 5-Methylbicyclo[2.2.2]oct-2-ene, computational approaches have been employed to determine key thermodynamic parameters such as heats of formation and entropies for its various isomers. These calculations are crucial for understanding the relative stabilities and reaction thermodynamics of these compounds.
Heats of Formation and Entropies of Isomers
The primary isomers of 5-Methylbicyclo[2.2.2]oct-2-ene are the endo and exo stereoisomers, which differ in the orientation of the methyl group relative to the bicyclic ring system. Computational studies have provided estimates for the gas-phase heats of formation (ΔfH°gas) and standard entropies (S°) of these isomers.
Research into the gas-phase kinetics of the pyrolysis of endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene has led to estimations of their thermochemical data. researchgate.net These studies, combining experimental results with computational analysis, are vital for deriving thermodynamic properties.
The National Institute of Standards and Technology (NIST) Chemistry WebBook reports a gas-phase enthalpy of formation for the (1α,4α,5α)-isomer, which corresponds to the exo configuration. nist.gov This value is derived from kinetic data. Another source, Cheméo, provides a value for the enthalpy of formation of the (1α,4α,5β)-isomer, corresponding to the endo configuration. chemeo.com
A 1975 study by Huybrechts et al. focused on the kinetics of the pyrolyses of endo- and exo-5-methylbicyclo[2.2.2]oct-2-ene and provided estimated values for both their heats of formation and entropies. researchgate.net These estimations are based on the analysis of the reaction mechanisms, which are believed to involve diradical intermediates. researchgate.net
The following table summarizes the computationally derived and estimated thermodynamic properties for the isomers of 5-Methylbicyclo[2.2.2]oct-2-ene.
| Compound Name | Isomer | Heat of Formation (ΔfH°gas) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Source(s) |
| exo-5-Methylbicyclo[2.2.2]oct-2-ene | exo | -7.1 ± 4.2 | Not specified in source | nist.gov |
| endo-5-Methylbicyclo[2.2.2]oct-2-ene | endo | -1.00 ± 4.20 | Not specified in source | chemeo.com |
| exo-5-Methylbicyclo[2.2.2]oct-2-ene | exo | Estimated value provided | Estimated value provided | researchgate.net |
| endo-5-Methylbicyclo[2.2.2]oct-2-ene | endo | Estimated value provided | Estimated value provided | researchgate.net |
| 2-Methylbicyclo[2.2.2]oct-2-ene | - | Data not available | Data not available |
It is important to note that different computational methods and basis sets can lead to variations in the calculated thermodynamic values. The data presented here are based on specific studies and should be considered within the context of the methodologies employed in those publications. Further computational work could refine these values and provide a more complete thermodynamic profile of the isomers of 5-Methylbicyclo[2.2.2]oct-2-ene.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of bicyclo[2.2.2]octane and octene derivatives. cdnsciencepub.com The fixed orientation of substituents on the bicyclic skeleton leads to distinct and predictable NMR signals, which are invaluable for assigning stereochemistry.
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is profoundly influenced by the molecule's stereochemistry. In the bicyclo[2.2.2]octene framework, the spatial relationship between substituents gives rise to through-space interactions that perturb the chemical shifts of nearby carbon and proton nuclei. These perturbations, known as γ and δ effects, serve as reliable indicators for stereochemical assignments. cdnsciencepub.com
A key aspect in the analysis of 5-Methylbicyclo[2.2.2]oct-2-ene is the differentiation between the exo and endo isomers. The chemical shift of the methyl group's carbon atom is particularly informative. Research on related substituted bicyclo[2.2.2]oct-2-enes has demonstrated that the methyl carbon in the endo position is characteristically shifted downfield (appears at a higher ppm value) compared to the methyl carbon in the exo position. mdpi.comresearchgate.net This deshielding of the endo methyl carbon is a consequence of steric compression, often referred to as a deshielding δ effect. cdnsciencepub.com For instance, in a comparative study of endo- and exo-5-cyclopropylbicyclo[2.2.2]oct-2-ene, the endo-cyclopropyl methine carbon resonates at 18.1 ppm, while the exo resonates at 15.6 ppm, illustrating this diagnostic downfield shift for the endo substituent. mdpi.com
These predictable chemical shift differences allow for the unambiguous assignment of the methyl group's orientation in the two diastereomers of 5-Methylbicyclo[2.2.2]oct-2-ene.
Table 1: Representative ¹³C NMR Chemical Shift Data for Stereoisomers of Substituted Bicyclo[2.2.2]oct-2-enes
| Compound | Substituent | Position | Substituent Carbon Chemical Shift (ppm) | Reference |
| 5-Cyclopropylbicyclo[2.2.2]oct-2-ene | Cyclopropyl (B3062369) (methine) | endo | 18.1 | mdpi.com |
| 5-Cyclopropylbicyclo[2.2.2]oct-2-ene | Cyclopropyl (methine) | exo | 15.6 | mdpi.com |
| 5-Methylbicyclo[2.2.2]oct-2-ene | Methyl | endo | More downfield | mdpi.comresearchgate.net |
| 5-Methylbicyclo[2.2.2]oct-2-ene | Methyl | exo | More upfield | mdpi.comresearchgate.net |
Beyond chemical shifts, NMR provides further proof of configuration through scalar (J-coupling) and dipolar (Nuclear Overhauser Effect, NOE) interactions. Long-range couplings, typically over four or more bonds (⁴J or higher), can be observed in rigid systems where the interacting nuclei are held in a specific spatial arrangement. organicchemistrydata.org The most common arrangement leading to observable long-range proton-proton coupling is the "W-pathway" or "W-coupling," where the four bonds connecting the two protons form a planar 'W' shape. organicchemistrydata.org The rigid bicyclo[2.2.2]octene skeleton provides ideal W-pathways, and the presence or absence of these small couplings can help confirm stereochemical assignments.
The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is a powerful tool for determining the spatial proximity of nuclei. It detects through-space dipolar interactions, where irradiation of one proton enhances the signal of another if they are close in space (typically within 5 Å), regardless of whether they are connected by bonds. For 5-Methylbicyclo[2.2.2]oct-2-ene, a NOESY experiment can definitively distinguish between the exo and endo isomers.
In the exo isomer , a NOE correlation would be expected between the methyl protons and the bridgehead proton (H-4) and the adjacent bridge proton (H-6 exo).
In the endo isomer , the methyl protons are oriented towards the ethene bridge. A NOE correlation would be expected between the methyl protons and the vinyl protons (H-2 and H-3) and the bridge protons on the same face (H-8 syn).
In studies of related bicyclic systems, NOESY analysis has been crucial for confirming product structures. For example, in one case, a NOE was used to establish the exo orientation of a proton on a bicyclo[2.2.2]oct-2-ene derivative. canterbury.ac.nz
Mass Spectrometric Fragmentation Patterns for Mechanistic Insights
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its structure and stability. purdue.edu The fragmentation patterns of bicyclo[2.2.2]octene derivatives under electron ionization (EI) are often dominated by pathways that relieve the inherent ring strain.
For 5-Methylbicyclo[2.2.2]oct-2-ene, a primary and highly favorable fragmentation process is a retro-Diels-Alder reaction. researchgate.net This reaction involves the cleavage of the molecule into two stable, neutral components: ethylene (B1197577) and a substituted 1,3-cyclohexadiene (B119728).
Retro-Diels-Alder Fragmentation: The molecular ion of 5-Methylbicyclo[2.2.2]oct-2-ene (m/z 122) can undergo cycloreversion to lose ethylene (28 Da), resulting in the formation of a radical cation of 1-methyl-1,3-cyclohexadiene (B73880) (m/z 94).
Further fragmentation of the resulting cyclohexadiene radical cation can occur. For instance, in the mass spectrum of a related cyclopropyl bicyclooctene, a base peak at m/z 79 was observed, attributed to the loss of a hydrogen atom from a cyclohexenyl radical cation to form a stable 1,3-cyclohexadienyl cation. mdpi.com Similar subsequent fragmentations would be expected for the methyl-substituted analogue, providing a characteristic fingerprint for the bicyclo[2.2.2]octene core. Analysis of these patterns is critical for identifying these structures in complex mixtures, such as the products of thermal rearrangement reactions. mdpi.comresearchgate.net
Table 2: Predicted Key Mass Spectrometric Fragments for 5-Methylbicyclo[2.2.2]oct-2-ene
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 122 | [C₉H₁₄]⁺˙ | Molecular Ion |
| 94 | [C₇H₁₀]⁺˙ | Loss of ethylene (C₂H₄) via retro-Diels-Alder reaction |
| 93 | [C₇H₉]⁺ | Loss of a hydrogen atom from the m/z 94 fragment |
| 79 | [C₆H₇]⁺ | Loss of a methyl radical from the m/z 94 fragment |
X-ray Crystallography for Related Bicyclo[2.2.2]octene Derivatives and Annelated Systems
While obtaining a single crystal of the relatively simple, low-melting 5-Methylbicyclo[2.2.2]oct-2-ene can be challenging, X-ray crystallography remains the definitive method for structure elucidation. It has been widely applied to more complex, solid derivatives and annelated systems containing the bicyclo[2.2.2]octene core, providing unequivocal proof of their molecular structure and stereochemistry. nih.gov
Research groups have successfully determined the crystal structures of numerous compounds where the bicyclo[2.2.2]octene unit is fused (annelated) to other ring systems, such as aromatic or heterocyclic moieties. oup.commdpi.comnih.gov For example, the crystal structures of oligothiophenes stabilized by annelation with bicyclo[2.2.2]octene units have been reported, confirming how the rigid bicyclic framework sterically protects the conjugated system. mdpi.comfigshare.com Similarly, X-ray diffraction has been used to confirm the exclusive exo,exo stereochemistry of bicyclo[2.2.2]octene dianhydrides formed via Diels-Alder reactions. nih.govmdpi.com
These crystallographic studies on related derivatives provide an unambiguous structural benchmark. The precise bond lengths, bond angles, and torsional angles obtained from these analyses confirm the boat-shaped conformation of the six-membered rings within the bicyclo[2.2.2]octane framework and provide foundational data for validating theoretical models and interpreting the spectroscopic data of non-crystalline analogues like 5-Methylbicyclo[2.2.2]oct-2-ene.
Applications and Advanced Materials Chemistry Involving Bicyclo 2.2.2 Octene Scaffolds
5-Methylbicyclo[2.2.2]oct-2-ene as a Chiral Building Block in Organic Synthesis
The inherent chirality and conformational rigidity of the bicyclo[2.2.2]octene skeleton make it an invaluable chiral scaffold in asymmetric synthesis. The strategic placement of a methyl group at the C5 position in 5-Methylbicyclo[2.2.2]oct-2-ene introduces a specific stereocenter that can direct the stereochemical outcome of subsequent reactions. This control is crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. ontosight.aiontosight.ai
Chiral bicyclo[2.2.2]octa-2,5-diene ligands, for instance, have been synthesized and utilized in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org The defined spatial arrangement of substituents on the bicyclic frame allows for effective chiral induction, leading to high enantioselectivity in the formation of new stereocenters. rsc.org The synthesis of chiral bicyclo[2.2.2]octanone derivatives has been achieved from cyclohex-2-enone, showcasing the versatility of this scaffold in constructing complex chiral molecules. researchgate.net
Synthesis of Complex Molecules Incorporating the Bicyclo[2.2.2]octene Framework
The bicyclo[2.2.2]octene unit serves as a fundamental building block in the assembly of intricate molecular architectures. rsc.org Its rigid structure provides a stable core upon which further complexity can be built, enabling the synthesis of a wide array of polycyclic and cage-like compounds. core.ac.uk
Strategies for Natural Product Synthesis Analogs
The bicyclo[2.2.2]octane skeleton is a recurring motif in a number of natural products, including terpenes and alkaloids. justia.comgoogle.com Consequently, synthetic strategies targeting these molecules often involve the construction or utilization of bicyclo[2.2.2]octene intermediates. For example, a key step in the synthesis of certain hydroxypatchoulol derivatives involved the formation of a bicyclo[2.2.2]octane intermediate. nih.gov The development of methods for the stereoselective synthesis of functionalized bicyclo[2.2.2]octenes is therefore a significant area of research, as it provides access to analogs of biologically active natural products. cdnsciencepub.comresearchgate.net Fungal indole (B1671886) alkaloids, a class of natural products with diverse biological activities, often feature a bicyclo[2.2.2]diazaoctane core, further highlighting the importance of this structural framework in nature. nih.gov
Construction of Propellane Derivatives with Bicyclo[2.2.2]octene Units
Propellanes are a class of polycyclic compounds characterized by three rings sharing a single carbon-carbon bond. The incorporation of a bicyclo[2.2.2]octene unit into a propellane structure creates a unique and sterically demanding molecular architecture. rsc.orgnih.gov Research has demonstrated the synthesis of such propellane derivatives through sequential Diels-Alder reactions, C-allylation, and ring-closing metathesis (RCM). rsc.orgnih.govnih.gov These strategies have been successfully employed to create propellanes that are structurally analogous to inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.net The stability of the bicyclo[2.2.2]octene double bond towards certain metathesis conditions has been noted as a key factor in the success of these synthetic routes. rsc.orgnih.gov
| Synthetic Strategy | Key Reactions | Resulting Structure | Reference |
| Sequential Synthesis | Diels-Alder, C-allylation, Ring-Closing Metathesis (RCM) | Propellane with bicyclo[2.2.2]octene unit | rsc.orgnih.gov |
| Metathesis Approach | Ring-Closing Metathesis (RCM) | Propellane derivative 41 | researchgate.netresearchgate.net |
Research on Bicyclo[2.2.2]octene Derivatives as Specialty Monomers for Polymers
The rigid and bulky nature of the bicyclo[2.2.2]octene framework has led to its investigation as a specialty monomer in polymer synthesis. The incorporation of such bicyclic units into polymer chains can significantly influence the material's physical and chemical properties. core.ac.uknih.gov
Polymerization Behavior of 5-Methylbicyclo[2.2.2]oct-2-ene and its Analogs
The polymerization of bicyclic olefins like 5-Methylbicyclo[2.2.2]oct-2-ene can proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP). However, studies have shown that the reactivity of these monomers can be highly dependent on the catalyst system and the specific substitution pattern on the bicyclic ring. For instance, early work indicated that 5-methylbicyclo[2.2.2]oct-2-ene failed to polymerize using a Ziegler-type catalyst, while other bicyclic olefins did react. core.ac.uknasa.gov This suggests that the steric and electronic properties of the monomer play a crucial role in its polymerization behavior. In contrast, other research has successfully utilized bicyclo[2.2.2]octene derivatives in polymerization reactions, indicating that with the appropriate catalyst, these monomers can be effectively incorporated into polymers. rsc.orgnih.gov
Incorporating Bicyclic Units for Enhanced Polymer Properties
The introduction of rigid bicyclic units, such as the bicyclo[2.2.2]octene scaffold, into a polymer backbone is a recognized strategy for enhancing its properties. nih.gov This approach can lead to polymers with:
Increased Thermal Stability: The rigidity of the bicyclic unit restricts segmental motion, leading to higher glass transition temperatures and improved thermal stability.
Enhanced Mechanical Properties: The bulky nature of the incorporated monomer can increase the polymer's modulus and strength.
Greater Microporosity: The introduction of large, rigid structural units can increase the free volume within the polymer matrix, leading to higher specific surface area and gas permeability. nih.gov
Polymers derived from bicyclo[2.2.2]octane diols and diacids have been noted for their potential as specialty materials. justia.comgoogle.comgoogle.com The unique three-dimensional structure of these monomers disrupts efficient chain packing, which can be advantageous in applications such as gas separation membranes.
| Property Enhanced | Mechanism | Reference |
| Thermal Stability | Restricted segmental motion due to rigid bicyclic units. | |
| Mechanical Properties | Increased modulus and strength from bulky monomer units. | |
| Microporosity | Increased free volume from large, rigid structural units. | nih.gov |
Development of Novel Bicyclo[2.2.2]octene-Derived Scaffolds for Chemical Research
The bicyclo[2.2.2]octene framework represents a fascinating and synthetically valuable class of compounds that has garnered considerable attention from organic chemists. arkat-usa.org Its rigid, three-dimensional structure provides a robust and chemically inert core suitable for a wide range of chemical modifications and applications, from medicinal chemistry to materials science. ontosight.ainih.gov The development of novel scaffolds derived from this core structure is a dynamic area of research, focusing on creating molecules with tailored properties and functionalities. These efforts often involve strategic functionalization of the bicyclic system, including the introduction of substituents like methyl groups to modulate the scaffold's steric and electronic properties.
The synthesis of the bicyclo[2.2.2]octene skeleton is most commonly achieved through the Diels-Alder reaction, a powerful tool for constructing the bicyclic ring system. arkat-usa.org For instance, the reaction of cyclohexadiene derivatives with various dienophiles provides a direct route to functionalized bicyclo[2.2.2]octenes. Research has demonstrated the synthesis of 1-methylbicyclo[2.2.2]oct-5-en-2-one and related structures through the cycloaddition of methoxy-methyl-cyclohexadienes with maleic anhydride (B1165640), followed by further chemical transformations. cdnsciencepub.comresearchgate.netcdnsciencepub.com
A significant aspect of developing these scaffolds is the ability to introduce functional groups at specific positions, including the bridgehead carbons. This allows for precise control over the final molecule's architecture. For example, 1,4-dihydrotoluic acids, derived from the Birch reduction of methyl-benzoic acids, can be isomerized into conjugated diene acids. These dienes readily undergo cycloaddition with dienophiles to yield bicyclo[2.2.2]octene derivatives with a methyl group at a bridgehead position. rsc.org The regioselectivity of this cycloaddition is a key research focus, influencing the final arrangement of substituents on the scaffold. rsc.org
The versatility of the bicyclo[2.2.2]octene scaffold is further expanded by transformations of its core structure. Oxidative scission of the carbon-carbon single bond in bicyclo[2.2.2]octenone skeletons can yield highly functionalized cyclohexene (B86901) frameworks, demonstrating the potential for this system in complex organic synthesis. acs.org These methods are designed to be chemoselective, leaving the olefin intact for subsequent functionalization. acs.org
In medicinal chemistry, the rigid nature of the bicyclo[2.2.2]octane core is highly desirable. cymitquimica.com It allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for effective interaction with biological targets. nih.govnih.gov Researchers have designed and synthesized rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides as potential non-covalent inhibitors for viral proteases, highlighting the scaffold's utility in drug discovery. nih.govnih.govresearchgate.net The introduction of methyl groups and other substituents can fine-tune the binding affinity and pharmacokinetic properties of these potential therapeutic agents. ontosight.ai
The development of these novel scaffolds is supported by detailed synthetic and analytical studies. The following tables present findings from research into the synthesis of methyl-substituted bicyclo[2.2.2]octene derivatives, illustrating the reaction conditions and yields that are central to advancing this field of chemical research.
Table 1: Synthesis of a Methyl-Substituted Bicyclo[2.2.2]octene Precursor via Diels-Alder Reaction
This table outlines the synthesis of a key precursor, 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride, through the reaction of a methoxy-methyl-cyclohexadiene with a dienophile.
| Reactants | Dienophile | Conditions | Product | Yield | Reference |
| 1-Methoxy-2-methyl-1,4-cyclohexadiene | Maleic Anhydride | Heating | 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride | Not specified | cdnsciencepub.comresearchgate.net |
Table 2: Regioselective Synthesis of 1-Methylbicyclo[2.2.2]octene Derivatives
This table showcases the cycloaddition of a conjugated diene acid with a bridgehead methyl group, leading to regiospecific bicyclo[2.2.2]octene products.
| Diene | Dienophile | Reaction | Product | Regioselectivity | Reference |
| 5-Methylcyclohexa-1,5-diene-1-carboxylic acid | Various dienophiles | Cycloaddition | 1-Methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives | Regiospecific | rsc.org |
The continued exploration and functionalization of the bicyclo[2.2.2]octene scaffold, including specific derivatives like 5-Methylbicyclo[2.2.2]oct-2-ene, promise to deliver novel molecules for a broad spectrum of applications in chemical research and materials science. arkat-usa.orgontosight.ai
Q & A
Q. What are the key challenges in synthesizing 5-methylbicyclo[2.2.2]oct-2-ene, and what methodologies address them?
The synthesis of 5-methylbicyclo[2.2.2]oct-2-ene often faces challenges due to the steric hindrance of the bicyclic framework and substituent positioning. For example, Ziegler-type catalysts failed to polymerize this compound, likely due to restricted orbital alignment . Alternative routes involve functionalizing bicyclo[2.2.2]octane precursors:
- Stepwise substitution : Introduce methyl groups via nucleophilic substitution or catalytic hydrogenation of pre-functionalized intermediates (e.g., brominated derivatives) .
- Thermal isomerization : Use controlled heating (e.g., 25–120°C) to rearrange exo/endo isomers, as observed in related bicyclic systems .
Q. How can researchers characterize the stereochemistry and purity of 5-methylbicyclo[2.2.2]oct-2-ene?
- NMR spectroscopy : Use - and -NMR to distinguish exo/endo isomers via coupling constants and chemical shifts (e.g., endo protons show upfield shifts due to shielding effects) .
- Chromatography : Gas chromatography (GC) with polar columns resolves isomers under low-pressure conditions (2–40 Torr) .
- X-ray crystallography : Confirm absolute configuration for crystalline derivatives, as demonstrated for polycyclic azoalkanes .
Advanced Research Questions
Q. Why does 5-methylbicyclo[2.2.2]oct-2-ene exhibit unique thermodynamic stability compared to its analogs?
The rigid bicyclo[2.2.2]octane core minimizes strain, but methyl substitution introduces steric and electronic effects:
- Thermodynamic data : Standard entropy () and enthalpy () values for bicyclo[2.2.2]oct-2-ene derivatives suggest methyl groups stabilize the structure via hyperconjugation, reducing ring strain .
- Kinetic barriers : Exo-methyl isomers show higher activation energies for rearrangement due to steric clashes, as seen in gas-phase studies of substituted derivatives .
Q. How do substituent positions influence the reactivity of 5-methylbicyclo[2.2.2]oct-2-ene in Diels-Alder reactions?
- Electron-withdrawing groups (EWGs) : The methyl group at C5 acts as an electron donor, reducing the diene’s electrophilicity. This contrasts with EWG-substituted analogs (e.g., carbonyl derivatives), which exhibit faster reaction rates .
- Steric effects : Endo-methyl substituents hinder approach of dienophiles, favoring exo transition states. Computational modeling (DFT) can predict regioselectivity .
Q. What methodologies resolve contradictions in reported kinetic data for thermal decomposition of 5-methylbicyclo[2.2.2]oct-2-ene?
Discrepancies in Arrhenius parameters (e.g., activation energy ) arise from experimental conditions:
- Pressure dependence : Low-pressure GC studies (2–40 Torr) may underestimate decomposition rates compared to high-pressure reactors .
- Isomer purity : Contamination by exo/endo isomers skews kinetic measurements. Use preparative GC or HPLC to isolate isomers before analysis .
Methodological Recommendations
Q. How can computational tools enhance the study of 5-methylbicyclo[2.2.2]oct-2-ene’s properties?
Q. What experimental strategies improve yield in functionalization reactions?
- Low-temperature conditions : Perform reactions at −78°C to stabilize intermediates, as shown in methyl ester syntheses .
- Silane reductants : Use triethylsilane (TES) to reduce ketone byproducts during functional group transformations .
Data Contradiction Analysis
Q. Why do some studies report successful polymerization of bicyclo[2.2.2]oct-2-ene derivatives, while others fail?
- Catalyst specificity : Ziegler-type catalysts (e.g., TiCl/AlEt) polymerize norbornene derivatives but fail for 5-methylbicyclo[2.2.2]oct-2-ene due to steric hindrance .
- Substituent effects : Electron-donating groups (e.g., methyl) reduce electrophilicity, limiting monomer activation. Switch to radical initiators (e.g., AIBN) for vinyl-addition polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
